1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(4-methoxyindol-1-yl)acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-23-15-4-2-3-14-13(15)7-10-19(14)11-16(20)18-8-5-12(6-9-18)17(21)22/h2-4,7,10,12H,5-6,8-9,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLPFHGHIRQKOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CC(=O)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that combines an indole moiety with a piperidine ring and a carboxylic acid functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and therapeutic potentials.
Synthesis
The synthesis of 1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route begins with the preparation of the 4-methoxyindole derivative, which is then acylated to introduce the acetyl group. The resulting intermediate is reacted with piperidine-4-carboxylic acid under controlled conditions to yield the final product.
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules:
- Receptor Binding : The indole moiety is known for its affinity towards serotonin receptors, which play crucial roles in mood regulation and neuropharmacology.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Properties
Research indicates that 1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound's mechanism appears to involve:
- Induction of apoptosis: Enhanced caspase activity has been observed, indicating a potential for triggering programmed cell death in cancer cells.
- Cell cycle arrest: Studies have shown that treatment with this compound can induce G2/M phase arrest in cancer cells.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 5.00 | Apoptosis induction, cell cycle arrest |
| HepG2 | 7.50 | Apoptosis induction |
| LLC-PK1 (non-cancer) | >20 | No significant effect |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Case Studies
Several studies have highlighted the biological activity of 1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid:
- Study on Breast Cancer Cells : A recent study demonstrated that this compound could reduce cell viability by over 50% at concentrations below 10 μM, primarily through apoptosis induction via caspase activation .
- Neuroprotective Effects : Another investigation revealed that derivatives of this compound could protect neuronal cells from oxidative stress, implicating its potential use in neurodegenerative diseases .
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a significant decrease in edema and inflammatory markers, supporting its therapeutic potential .
Comparison with Similar Compounds
Structural Analogues of Piperidine-4-Carboxylic Acid Derivatives
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Substituent/Functional Group | Key Properties | Biological Implications | Reference |
|---|---|---|---|---|
| 1-[(Diethylcarbamoyl)methyl]piperidine-4-carboxylic acid | Diethylcarbamoyl group | Increased lipophilicity, hydrogen-bonding capacity | Enhanced solubility in organic solvents; potential enzyme inhibition | |
| 1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid | 4-Chlorophenylsulfonyl group | Electron-withdrawing substituent; steric bulk | Possible anti-inflammatory or kinase inhibition activity | |
| 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride | 3,4-Dichlorobenzyl group | Dual chlorine substitution; hydrophobic interactions | Improved specificity for proteomics applications and enzyme targets | |
| 1-(2-Nitrobenzoyl)piperidine-4-carboxylic acid | 2-Nitrobenzoyl group | Electron-withdrawing nitro group at ortho position | Altered reactivity in pharmacological targets; potential antimicrobial activity | |
| 1-[(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]piperidine-4-carboxylic acid | Furochromene-acetyl group | Complex aromatic system with fused rings | Selective FGFR4 inhibition; anticancer applications | |
| 1-(2-Aminoethyl)piperidine-4-carboxylic acid dihydrochloride | Aminoethyl side chain | Enhanced basicity and hydrogen-bonding potential | Drug development for neurological targets |
Key Differentiators of 1-[(4-Methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic Acid
- Substituent Effects: The 4-methoxyindole group provides a balance of hydrophobicity (indole ring) and polarity (methoxy group), contrasting with purely electron-withdrawing groups (e.g., nitro in ) or bulky aromatic systems (e.g., furochromene in ).
- Biological Activity: Indole derivatives are known for interactions with serotonin receptors or kinase domains. The methoxy group may enhance blood-brain barrier penetration compared to chlorinated analogs ().
Physicochemical Properties :
- The methoxy group increases water solubility relative to chlorinated () or nitro-substituted () analogs.
- Molecular weight and polar surface area are intermediate between small derivatives (e.g., 1-methylpiperidine-4-carboxylic acid) and complex fused-ring systems ().
Q & A
Basic: What are the recommended synthetic routes for 1-[(4-methoxy-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid?
Methodological Answer:
The synthesis typically involves coupling the 4-methoxyindole moiety to the piperidine-4-carboxylic acid scaffold. A feasible approach includes:
- Step 1: Prepare the piperidine-4-carboxylic acid intermediate via hydrolysis of its ethyl ester (e.g., using NaOH in ethanol/water, followed by acidification to isolate the carboxylic acid) .
- Step 2: Acetylate the piperidine nitrogen using chloroacetyl chloride or a similar reagent.
- Step 3: Couple the 4-methoxyindole group via nucleophilic substitution or amide bond formation. Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts.
- Purification: Use column chromatography or recrystallization for intermediates, and confirm purity via HPLC (>95%) .
Basic: How can researchers confirm the structural integrity of this compound?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy: Analyze - and -NMR to verify the piperidine ring, acetyl linkage, and indole substituents. For example, the 4-methoxy group on indole should show a singlet near δ 3.8 ppm .
- IR Spectroscopy: Confirm carbonyl stretches (carboxylic acid: ~1700 cm, acetyl: ~1650 cm) .
- Mass Spectrometry: Use HRMS to validate the molecular ion peak (e.g., calculated for : 331.1292).
- Elemental Analysis: Ensure experimental C/H/N/O values align with theoretical calculations (±0.3%) .
Advanced: What strategies address low yields during the coupling of the indole moiety?
Methodological Answer:
Low yields may arise from steric hindrance or competing side reactions. Mitigation strategies:
- Activation of Carboxylic Acid: Use coupling agents like EDCI/HOBt or DCC to facilitate amide bond formation .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature Control: Perform reactions under reflux (e.g., 80°C in DMF) to accelerate kinetics while avoiding decomposition.
- Protection/Deprotection: Temporarily protect reactive groups (e.g., piperidine nitrogen) if side reactions persist .
Advanced: How can researchers investigate this compound’s interaction with biological targets?
Methodological Answer:
- Target Selection: Prioritize enzymes/receptors with structural similarity to known piperidine-carboxylic acid ligands (e.g., carbonic anhydrase, kinase inhibitors) .
- Assay Design:
- Data Validation: Cross-validate results with orthogonal methods (e.g., SPR for binding affinity) .
Advanced: How should contradictory bioactivity data from different assays be resolved?
Methodological Answer:
Contradictions may stem from assay conditions or off-target effects. Steps for resolution:
- Reproducibility Checks: Repeat assays in triplicate under standardized conditions (pH, temperature).
- Counter-Screening: Test against unrelated targets to rule out nonspecific binding.
- Metabolic Stability: Assess compound stability in assay media (e.g., via LC-MS) to confirm active species .
- Structural Analog Comparison: Compare results with structurally similar compounds (e.g., piperidine-4-carboxylic acid derivatives) to identify SAR trends .
Basic: What are the critical storage and handling protocols?
Methodological Answer:
- Storage: Keep at –20°C in airtight, light-resistant containers under inert gas (N) to prevent oxidation/hydrolysis .
- Handling: Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (similar to related carboxylic acids) .
- Waste Disposal: Neutralize acidic waste with sodium bicarbonate before disposal, adhering to institutional guidelines .
Advanced: How can computational methods optimize this compound’s pharmacokinetic profile?
Methodological Answer:
- logP Prediction: Use software like MarvinSketch to estimate hydrophobicity; aim for logP 1–3 for balanced solubility/permeability .
- Metabolite Prediction: Apply tools like GLORY or Meteor to identify potential metabolic soft spots (e.g., acetyl or methoxy groups) .
- Toxicity Screening: Run in silico models (e.g., ProTox-II) to predict hepatotoxicity or cardiotoxicity risks early in development .
Advanced: What structural modifications could enhance selectivity for a target enzyme?
Methodological Answer:
- Piperidine Modifications: Introduce substituents at the 3-position to exploit hydrophobic enzyme pockets.
- Indole Adjustments: Replace the 4-methoxy group with halogens (e.g., Cl, F) to modulate electron density and H-bonding .
- Linker Optimization: Replace the acetyl group with a sulfonamide or urea to alter binding kinetics .
- Validate Changes: Synthesize analogs and compare inhibitory activity (e.g., values) in enzyme assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
